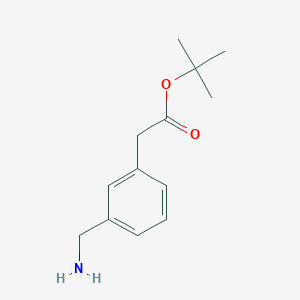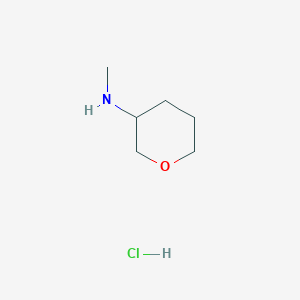![molecular formula C7H5FN2 B1504108 6-fluoro-1H-pirrolo[3,2-c]piridina CAS No. 1082041-03-9](/img/structure/B1504108.png)
6-fluoro-1H-pirrolo[3,2-c]piridina
Descripción general
Descripción
6-fluoro-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
The exact mass of the compound 6-fluoro-1H-pyrrolo[3,2-c]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-fluoro-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapéutica del Cáncer: Inhibidores de FGFR
Los derivados de "6-fluoro-1H-pirrolo[3,2-c]piridina" se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que está implicado en varios tipos de tumores. La activación anormal de las vías de señalización de FGFR está asociada con la progresión y el desarrollo de varios cánceres, incluidos el cáncer de mama, pulmón, próstata, vejiga e hígado. Los compuestos derivados de esta estructura exhiben una fuerte actividad inhibitoria contra FGFR1, 2 y 3, lo que los convierte en candidatos prometedores para la terapia del cáncer .
Diseño de Fármacos y Química Medicinal
La similitud estructural de "this compound" con bases de ADN como adenina y guanina la convierte en un andamio valioso en el diseño de fármacos. Este compuesto se encuentra en las estructuras de sustancias con actividades antiviral, anticancerígena, antituberculosa, antibacteriana, antifúngica, antiinflamatoria y antimalárica. Su incorporación a los fármacos puede mejorar la solubilidad, la polaridad, la lipofilia y la capacidad de formación de enlaces de hidrógeno .
Manejo de la Diabetes
Los derivados de "this compound" han mostrado potencial para reducir los niveles de glucosa en sangre, lo que podría ser beneficioso en la prevención y el tratamiento de trastornos que implican una glucosa en sangre plasmática elevada. Esto incluye afecciones como hiperglucemia, diabetes tipo 1, diabetes relacionada con la obesidad, dislipidemia diabética, hipertrigliceridemia, resistencia a la insulina, intolerancia a la glucosa, hiperlipidemia, enfermedades cardiovasculares e hipertensión .
Imágenes de Enfermedades Neurodegenerativas
El compuesto "this compound" se ha utilizado en el desarrollo de nuevos trazadores PET para detectar ovillos neurofibrilares (NFTs), que están asociados con la enfermedad de Alzheimer. Estos trazadores exhiben alta especificidad y selectividad para unirse a NFTs, con propiedades fisicoquímicas adecuadas y farmacocinética in vivo .
Actividades Antihipertensivas y Antimicrobianas
Los derivados de piridina fusionados, incluida la "this compound", se ha informado que poseen diversas bioactividades como antihipertensiva y antimicrobiana. Estos compuestos se encuentran con frecuencia en la estructura química de los compuestos que poseen estas actividades .
Inhibición Enzimática
La "this compound" también participa en el diseño de inhibidores enzimáticos. Estos inhibidores pueden dirigirse a enzimas específicas dentro de las vías de señalización, ofreciendo un enfoque estratégico para tratar enfermedades donde tales enzimas juegan un papel crucial .
Mecanismo De Acción
Target of Action
The primary target of the compound 6-fluoro-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-fluoro-1H-pyrrolo[3,2-c]pyridine interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically initiated by FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 6-fluoro-1H-pyrrolo[3,2-c]pyridine affects several biochemical pathways. FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, 6-fluoro-1H-pyrrolo[3,2-c]pyridine can potentially disrupt these pathways .
Result of Action
The inhibition of FGFRs by 6-fluoro-1H-pyrrolo[3,2-c]pyridine can lead to various molecular and cellular effects. For instance, it has been reported that similar compounds can inhibit cell proliferation and induce apoptosis in certain cancer cell lines . The specific effects of 6-fluoro-1h-pyrrolo[3,2-c]pyridine require further investigation .
Análisis Bioquímico
Biochemical Properties
6-fluoro-1H-pyrrolo[3,2-c]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and receptor modulation. This compound has been shown to interact with several enzymes and proteins, including fibroblast growth factor receptors (FGFRs). The interaction with FGFRs is of particular interest because abnormal activation of FGFR signaling pathways is associated with various types of cancer . By inhibiting FGFRs, 6-fluoro-1H-pyrrolo[3,2-c]pyridine can potentially modulate cell proliferation and survival pathways, making it a promising candidate for cancer therapy.
Cellular Effects
The effects of 6-fluoro-1H-pyrrolo[3,2-c]pyridine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by targeting FGFRs, leading to apoptosis and reduced cell migration and invasion . Additionally, 6-fluoro-1H-pyrrolo[3,2-c]pyridine can affect the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell growth and survival.
Molecular Mechanism
At the molecular level, 6-fluoro-1H-pyrrolo[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 6-fluoro-1H-pyrrolo[3,2-c]pyridine may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluoro-1H-pyrrolo[3,2-c]pyridine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-fluoro-1H-pyrrolo[3,2-c]pyridine remains stable under specific conditions, allowing for sustained inhibition of target enzymes and proteins
Dosage Effects in Animal Models
The effects of 6-fluoro-1H-pyrrolo[3,2-c]pyridine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and off-target interactions. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-fluoro-1H-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. The compound’s metabolism can affect its efficacy and toxicity, highlighting the importance of understanding its metabolic profile . Enzymes such as cytochrome P450 may play a role in the biotransformation of 6-fluoro-1H-pyrrolo[3,2-c]pyridine, impacting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 6-fluoro-1H-pyrrolo[3,2-c]pyridine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
6-fluoro-1H-pyrrolo[3,2-c]pyridine’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXKPEBYZPKXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676824 | |
| Record name | 6-Fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-03-9 | |
| Record name | 6-Fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)



